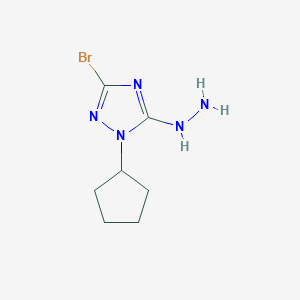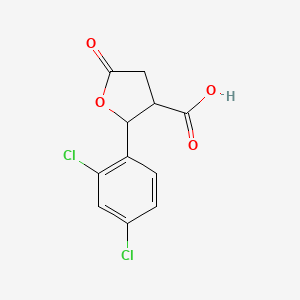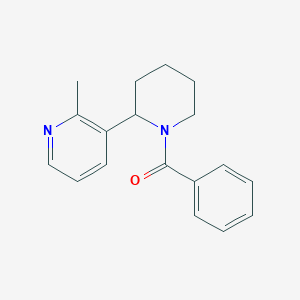
1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of two furan rings, each substituted with a methyl group, and connected through a methanamine linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine typically involves the reaction of 5-methylfuran-2-carbaldehyde with 2-methylfuran-3-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include an organic solvent like methanol or ethanol, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized furans, reduced dihydrofurans, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and interactions involving furan derivatives.
Industry: Used in the production of specialty chemicals and materials, including bio-based polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The furan rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The methanamine linkage provides additional flexibility and reactivity, allowing the compound to interact with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(methyldithio)furan: A furan derivative with similar structural features but containing sulfur atoms.
2-Methyl-3-furanmethanol: Another furan derivative with a hydroxymethyl group instead of a methanamine linkage.
Uniqueness
1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine is unique due to its dual furan ring structure connected by a methanamine linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-(2-methylfuran-3-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H15NO2/c1-9-3-4-12(15-9)8-13-7-11-5-6-14-10(11)2/h3-6,13H,7-8H2,1-2H3 |
Clé InChI |
ACRUJGASPSAACV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CNCC2=C(OC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)



![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)
![Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11799958.png)
![2-Bromo-5-(4-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799961.png)



